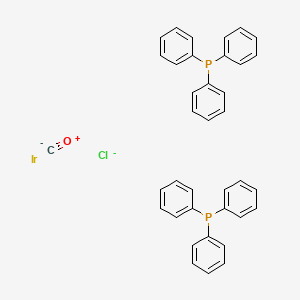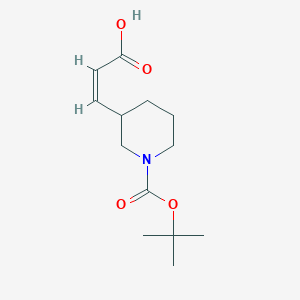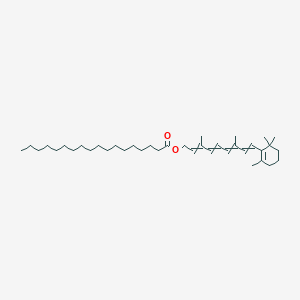
(Z)-5-(4-methylphenyl)pent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(4-methylphenyl)pent-4-en-1-ol is an organic compound characterized by the presence of a phenyl group substituted with a methyl group at the para position, attached to a pentenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-methylphenyl)pent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and 1-pentene.
Grignard Reaction: The 4-methylbenzaldehyde is reacted with a Grignard reagent derived from 1-pentene to form the corresponding alcohol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-(4-methylphenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products include 4-methylbenzaldehyde and 4-methylbenzoic acid.
Reduction: The major product is (Z)-5-(4-methylphenyl)pentanol.
Substitution: The major products depend on the substituent introduced, such as 4-bromo-5-(4-methylphenyl)pent-4-en-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
(Z)-5-(4-methylphenyl)pent-4-en-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of phenyl-substituted alkenes on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its structural features may be exploited to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aroma and chemical properties make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (Z)-5-(4-methylphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets. The phenyl group and the double bond play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-(4-methylphenyl)pent-4-en-1-ol: The trans isomer of the compound, differing in the configuration around the double bond.
4-methylphenylpentanol: A saturated analog without the double bond.
4-methylbenzyl alcohol: A simpler analog with a shorter carbon chain.
Uniqueness
(Z)-5-(4-methylphenyl)pent-4-en-1-ol is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions. The presence of both a phenyl group and a double bond in the same molecule provides a combination of aromatic and aliphatic properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
(Z)-5-(4-methylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h3,5-9,13H,2,4,10H2,1H3/b5-3- |
Clave InChI |
BQANUJYSXSTOTQ-HYXAFXHYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\CCCO |
SMILES canónico |
CC1=CC=C(C=C1)C=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)


![[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)



![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)

![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
